molecular formula C11H20O4 B8567617 4-(1,4,8-Trioxaspiro[4.5]dec-6-yl)butan-1-ol

4-(1,4,8-Trioxaspiro[4.5]dec-6-yl)butan-1-ol

Cat. No. B8567617
M. Wt: 216.27 g/mol
InChI Key: KFRZPPIBKXIFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,4,8-Trioxaspiro[4.5]dec-6-yl)butan-1-ol is a useful research compound. Its molecular formula is C11H20O4 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1,4,8-Trioxaspiro[4.5]dec-6-yl)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,4,8-Trioxaspiro[4.5]dec-6-yl)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol

InChI

InChI=1S/C11H20O4/c12-5-2-1-3-10-9-13-6-4-11(10)14-7-8-15-11/h10,12H,1-9H2

InChI Key

KFRZPPIBKXIFHI-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C12OCCO2)CCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of methyl (2E)-4-(1,4,8-trioxaspiro[4.5]dec-6-yl)but-2-enoate (0.747 g, 3.08 mmol) in THF (9 mL) was added anhydrous LiCl (0.261 g, 6.71 mmol) and Sodium borohydride (0.233 g, 6.17 mmol). EtOH (12 mL) was then added slowly and the mixture was stirred at rt overnight. It was cooled to 0° C. and quenched with 10% aqueous citric acid. The organic layer was then concentrated and the mixture was diluted with water and CH2Cl2. Extracted 3× with CH2Cl2. The combined organics were dried (anhd. Na2SO4), filtered, and concentrated. The residue was purified by column chromatography to give the title compound. 1H NMR (500 MHz, CDCl3) δ 3.91-4.05 (m, 4H), 3.77-3.90 (m, 2H), 3.60-3.70 (m, 3H), 3.44 (dd, 1H, J=8.8 Hz, 11.0 Hz), 1.14-1.82 (m, 9H).
Quantity
0.747 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0.261 g
Type
reactant
Reaction Step Two
Quantity
0.233 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.